Picrate

Übersicht

Beschreibung

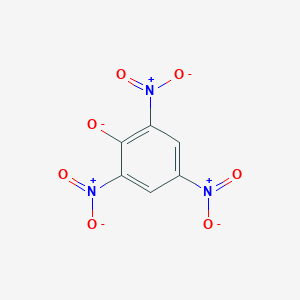

Picrate, also known as 2,4,6-trinitrophenol, is a yellow crystalline solid that is commonly used in scientific research. It is a highly explosive compound that is sensitive to heat, friction, and shock. Picrate is widely used in the synthesis of various organic compounds and has numerous applications in the field of science.

Wissenschaftliche Forschungsanwendungen

Metal Assays and Detection Methods

Picrate has been compared with other methods like Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) for the detection of metals such as UO2 2+, Cu2+, Eu3+, and others. The comparison reveals that the picrate method gives consistently higher analytical results due to salt formation between the picrate anion and protonated amide or amine cation. This finding indicates the efficacy of picrate in metal assays in solution, especially with calix[4]arene amide and amines as extractants (Koch & Roundhill, 2000).

Thermal Analysis and Non-Isothermal Kinetics

Picrate compounds, known as addition compounds, have been used in thermal analysis. The thermal profiles of synthesized picrate compounds show patterns of thermal degradation of various organic compounds. Non-isothermal kinetic investigations provide valuable information about kinetic parameters, such as activation energy and frequency factor, employing the Coats–Redfern equation (Marathe Y. V et al., 2021).

Sensory Applications and Potentiometric Sensors

Picrate has been used in the development of sensors, specifically potentiometric sensors, for the detection of picrate ions. These sensors demonstrate high sensitivity and selectivity, and can be utilized in various applications, including the indirect determination of pharmaceuticals like quinidine through precipitation reactions with picrates (Moghimi et al., 2005).

Chemosensors for Hazardous Materials

Research has explored the use of picrate in charge transfer (CT) complexes, which have been employed for various applications including chemosensors for the colorimetric real-time detection of hazardous materials. Picrate's involvement in CT complexes allows for the detection of materials like nitro explosives, anions, and toxic heavy metal ions in an aqueous medium (Shakya & Khan, 2020).

Corrosion Inhibition

Picrate, when used in combination with other compounds like molybdate and nitrite, has shown potential in improving the corrosion inhibition behavior of inhibitors for materials like mild steel in simulated cooling water. This discovery marks picrate as a valuable component in the development of new inhibitors for protection against corrosion (Ravari et al., 2012).

Eigenschaften

CAS-Nummer |

14798-26-6 |

|---|---|

Produktname |

Picrate |

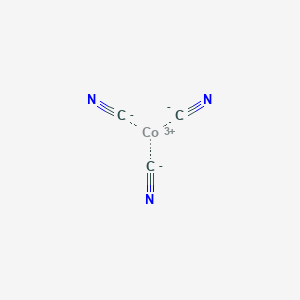

Molekularformel |

C6H2N3O7- |

Molekulargewicht |

228.1 g/mol |

IUPAC-Name |

2,4,6-trinitrophenolate |

InChI |

InChI=1S/C6H3N3O7/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,10H/p-1 |

InChI-Schlüssel |

OXNIZHLAWKMVMX-UHFFFAOYSA-M |

SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Synonyme |

2,4,6-trinitrophenol picrate picric acid picric acid, ammonium salt picric acid, lead (2+) salt picric acid, potassium salt picric acid, sodium salt trinitrophenol |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)